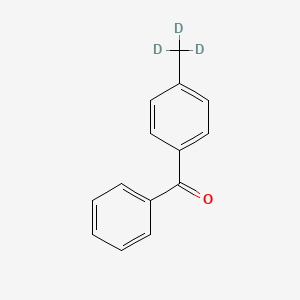

4-Methylbenzophenone-d3

Cat. No. B587645

Key on ui cas rn:

109339-64-2

M. Wt: 199.267

InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05858653

Procedure details

4-Methylbenzophenone, 750 g (3.82 moles), was added to a 5 liter Morton flask equipped with an overhead stirrer and dissolved in 2850 ml of benzene. The solution was then heated to reflux, followed by the dropwise addition of 610 g (3.82 moles) of bromine in 330 ml of benzene. The addition rate was approximately 1.5 ml/min and the flask was illuminated with a 90 watt (90 joule/sec) halogen spotlight to initiate the reaction . A timer was used with the lamp to provide a 10% duty cycle (on 5 seconds, off 40 seconds), followed in one hour by a 20% duty cycle (on 10 seconds, off 40 seconds). At the end of the addition, the product was analyzed by gas chromatography and was found to contain 71% of the desired Compound VI, 8% of the dibromo product, and 20% unreacted 4-methylbenzophenone. After cooling, the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water, followed by washing with 3×200 ml of water. The product was dried over sodium sulfate and recrystallized twice from 1:3 toluene : hexane. After drying under vacuum, 635 g of Compound VI were isolated, providing a yield of 60% and having a melting point of 112°-114° C. Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3) aromatic protons 7.20-7.80 (m, 9 H) and benzylic protons 4.48 (s, 2 H). The final compound was stored for use in the preparation of a photoactivatable chain transfer agent as described in Example 7.

[Compound]

Name

halogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

desired Compound VI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

dibromo

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Yield

60%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:16]Br>C1C=CC=CC=1>[Br:16][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Two

Step Three

[Compound]

|

Name

|

halogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

desired Compound VI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

dibromo

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

2850 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a 10% duty cycle (on 5 seconds, off 40 seconds)

|

|

Duration

|

40 s

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with 3×200 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The product was dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized twice from 1:3 toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying under vacuum

|

Outcomes

Product

Details

Reaction Time |

40 s |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 635 g | |

| YIELD: PERCENTYIELD | 60% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |